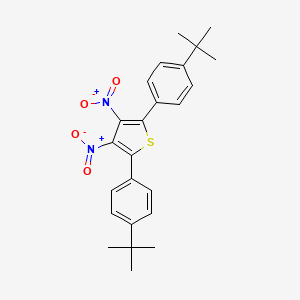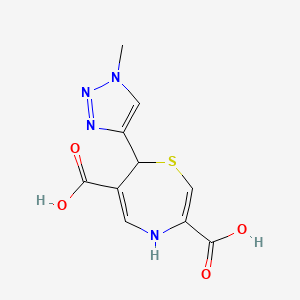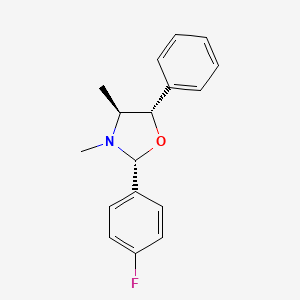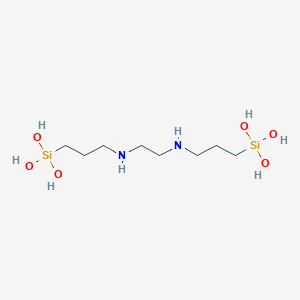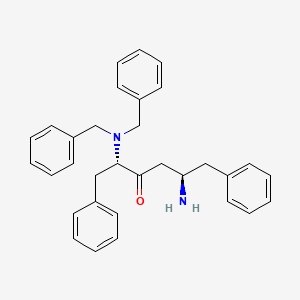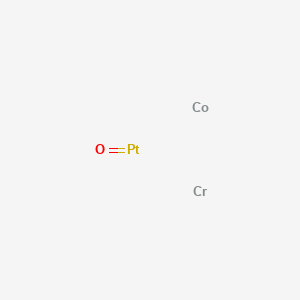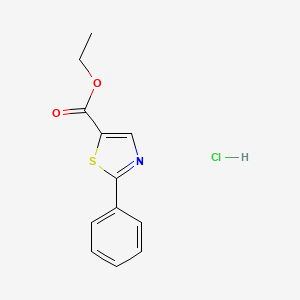
Ethyl 2-phenyl-1,3-thiazole-5-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenyl-1,3-thiazole-5-carboxylate;hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-1,3-thiazole-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-5-carboxylate. This intermediate is then reacted with benzaldehyde under acidic conditions to yield Ethyl 2-phenyl-1,3-thiazole-5-carboxylate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps are crucial in industrial settings to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-phenyl-1,3-thiazole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenyl-thiazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-phenyl-1,3-thiazole-5-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-phenyl-1,3-thiazole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances its binding affinity to hydrophobic pockets in proteins. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
- Ethyl 2-phenyl-1,3-thiazole-5-carboxamide
- Ethyl 2-phenyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-phenyl-1,3-thiazole-5-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
399017-02-8 |
|---|---|
Formule moléculaire |
C12H12ClNO2S |
Poids moléculaire |
269.75 g/mol |
Nom IUPAC |
ethyl 2-phenyl-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H11NO2S.ClH/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9;/h3-8H,2H2,1H3;1H |
Clé InChI |
UYKOCLTWNUVEGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(S1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
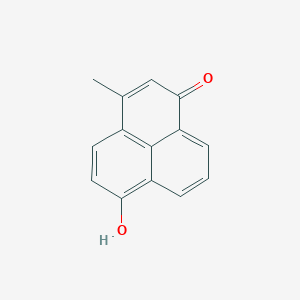
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)
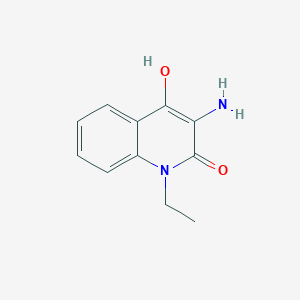
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
